molecular formula C9H11Cl2NO2 B11766119 (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

Cat. No.: B11766119
M. Wt: 236.09 g/mol
InChI Key: DTCBNDOFMQEMBU-FJXQXJEOSA-N
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Description

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a chloro-substituted dioxin ring and a methanamine group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride typically involves several steps One common method starts with the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the chloro groupThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxin oxides, while nucleophilic substitution can produce a variety of substituted dioxin derivatives .

Scientific Research Applications

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro-substituted dioxin ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted dioxins and methanamine derivatives, such as:

Uniqueness

What sets (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

[(2S)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m0./s1

InChI Key

DTCBNDOFMQEMBU-FJXQXJEOSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl

Origin of Product

United States

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